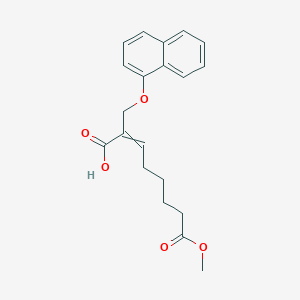
C12 Nbd L-threo-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C12 Nbd L-threo-sphingosine is a fluorescent derivative of L-threo-sphingosine, which belongs to the sphingolipid family. Sphingolipids are a class of lipids that play crucial roles in cellular processes such as cell signaling, apoptosis, and differentiation . The compound is characterized by the presence of a nitrobenzoxadiazole (NBD) group, which imparts fluorescence properties, making it useful in various research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C12 Nbd L-threo-sphingosine typically involves the conjugation of L-threo-sphingosine with a dodecanoyl group and an NBD group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process . The synthetic route can be summarized as follows:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Conjugation: The dodecanoyl group is attached to the L-threo-sphingosine backbone.
Introduction of NBD group: The NBD group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
C12 Nbd L-threo-sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the NBD group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
C12 Nbd L-threo-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell signaling studies to track sphingolipid metabolism and distribution.
Medicine: Investigated for its potential role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of biosensors and diagnostic tools
作用機序
C12 Nbd L-threo-sphingosine exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: The compound targets sphingolipid metabolic enzymes and receptors.
類似化合物との比較
Similar Compounds
L-threo-sphingosine: The parent compound without the NBD group.
D-erythro-sphingosine: An isomer of sphingosine with different stereochemistry.
C6 Nbd L-threo-sphingosine: A shorter-chain analog with similar fluorescent properties.
Uniqueness
C12 Nbd L-threo-sphingosine is unique due to its longer dodecanoyl chain and the presence of the NBD group, which enhances its fluorescence properties. This makes it particularly useful for studying lipid dynamics and interactions in complex biological systems .
特性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJCYCOPNIGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
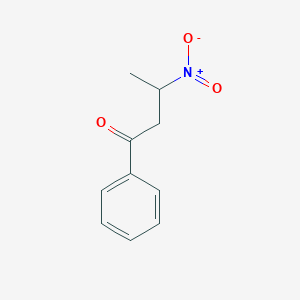
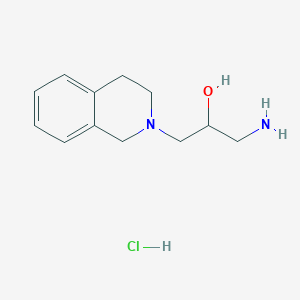
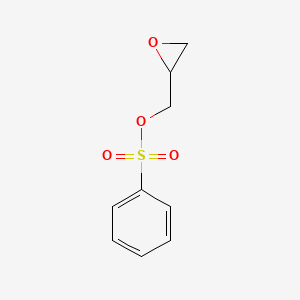
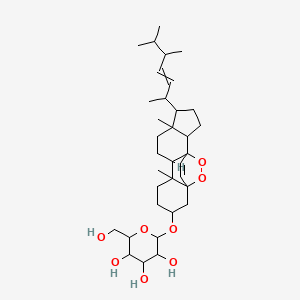
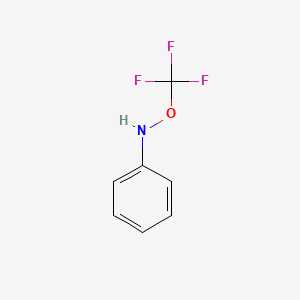
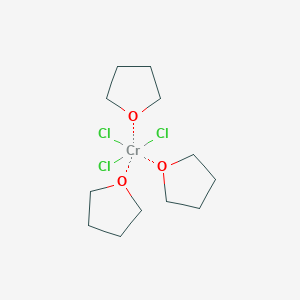
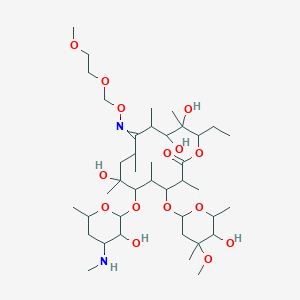

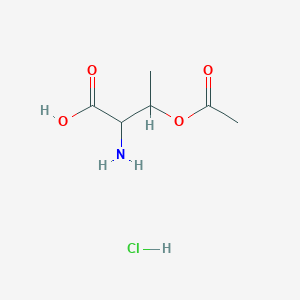

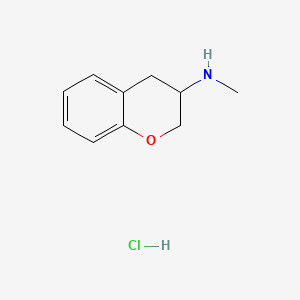
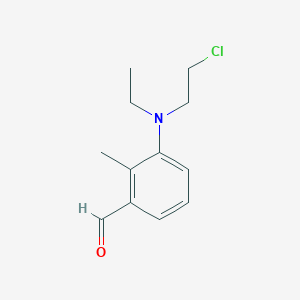
![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)
